3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide: is a complex organic compound with the molecular formula C₉H₁₄N₄OS It is characterized by the presence of multiple functional groups, including an amino group, a cyano group, a morpholino ring, and a thioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide typically involves multi-step organic reactions. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF). This reaction leads to the formation of an intermediate, which undergoes further cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or reduced cyano derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-2-cyano-N-methyl-3-morpholino-2-propenamide
- 3-amino-2-cyano-N-methyl-3-piperidino-2-propenethioamide
Uniqueness
3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide is unique due to the presence of the morpholino ring and the thioamide group, which confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
Molekularformel |
C9H14N4OS |
---|---|
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
3-amino-2-cyano-N-methyl-3-morpholin-4-ylprop-2-enethioamide |
InChI |
InChI=1S/C9H14N4OS/c1-12-9(15)7(6-10)8(11)13-2-4-14-5-3-13/h2-5,11H2,1H3,(H,12,15) |
InChI-Schlüssel |
GLINEWRVFBKPBP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)C(=C(N)N1CCOCC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.